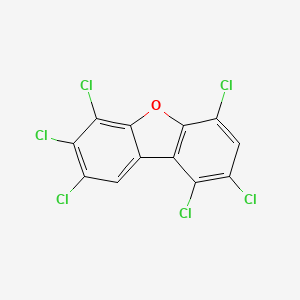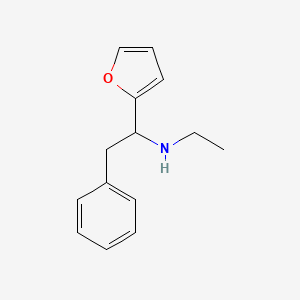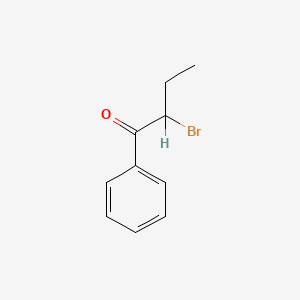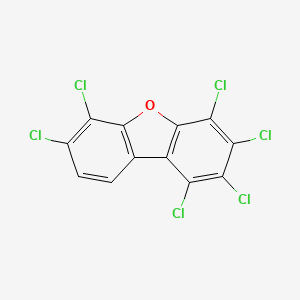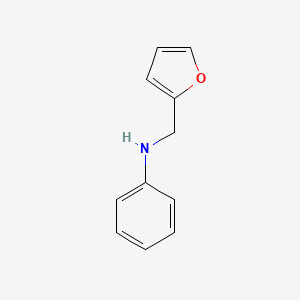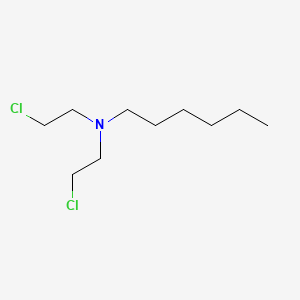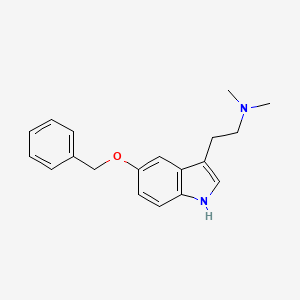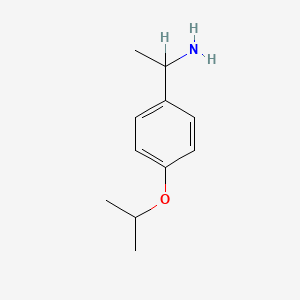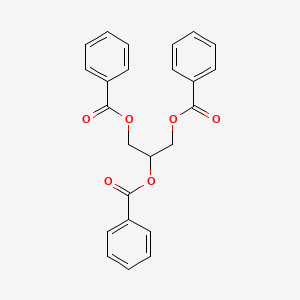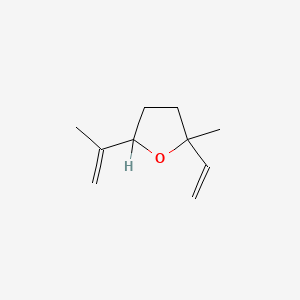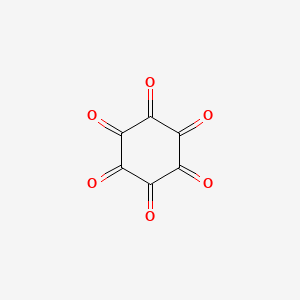
环己六酮
描述
Cyclohexanehexone, also known as C6O6, is a chemical compound that has been a subject of interest due to its elusive nature and difficulty in synthesis. The molecule was claimed to be synthesized as early as 1862, but most of the chemicals used in existing studies were actually dodecahydroxycyclohexane dihydrate (C6(OH)12•2H2O). Recent efforts have revisited the synthesis of C6O6 by dehydration of C6(OH)12•2H2O, and mass spectrometry has been used to confirm its structure .
Synthesis Analysis
The synthesis of cyclohexanehexone has been a challenging endeavor due to its sensitivity to ambient conditions. A bulk synthesis method has been developed, which involves the dehydration of dodecahydroxycyclohexane dihydrate. This process has been confirmed through the use of a home-built electrospray ionization mass spectrometry setup within a glovebox, which detected C6O6 in the form of C6O6H-. Tandem mass spectrometry further confirmed the structure by showing consecutive losses of CO molecules .
Molecular Structure Analysis
Theoretical calculations have been performed to understand the chemical bonding of C6O6. These studies are crucial for rationalizing the synthetic methods and for providing a benchmark understanding of the molecule's structure. The mass spectrometry analysis has been particularly important in confirming the molecular structure of cyclohexanehexone .
Chemical Reactions Analysis
Cyclohexanehexone's reactivity has not been detailed extensively in the provided papers. However, the related cyclohexenones and cyclohexanediones have been used in various chemical reactions. For instance, cyclohexenones have been synthesized through iridium-catalyzed allylic alkylation, nucleophilic allylation, and ring-closing metathesis . Additionally, cyclohexanediones have been used as scaffolds for the synthesis of six-membered oxygen-containing heterocycles, which are intermediates in the synthesis of various bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanehexone are not directly discussed in the provided papers. However, the related compounds, such as cyclohexenones and cyclohexanediones, have been synthesized and studied for their properties. For example, cyclohexenones have been synthesized with high enantioselectivity and applied to the total syntheses of natural products like (+)-crypto- and (+)-infectocaryone . Cyclohexanediones have been used to synthesize derivatives with high yields and environmental friendliness, highlighting their potential in green chemistry .
科学研究应用
1. 合成和结构分析
- 合成挑战和质谱分析:环己六酮 (C6O6) 是通过脱水十二羟基环己烷二水合物 (C6(OH)12·2H2O) 合成的。质谱用于确认其结构,克服了由于 C6O6 对环境条件敏感而导致的先前检测挑战 (张等人,2021)。
2. 在储能中的应用
- 在锂离子电池中的应用:环己六酮作为锂离子电池中的正极材料显示出前景,具有超高容量和高能量密度。这突出了其提高储能系统效率和容量的潜力 (卢等人,2019)。
3. 光致发光特性
- 聚集诱导发射:一项研究展示了星形环己六酮发光体的聚集诱导发射特性。这一特性对其在光电子学和生物成像领域的潜在应用具有重要意义 (拉纳纳瓦雷等人,2015)。
4. 潜在治疗应用
- 抑制阿尔茨海默病表型:环己六酮的衍生物环己六醇被发现可以抑制淀粉样蛋白 β 肽的聚集,并改善小鼠的阿尔茨海默病样表型。这表明在治疗神经退行性疾病中具有潜在作用 (麦克劳林等人,2006)。
5. 工业应用
- 环己烷脱氢:已研究了微孔硅膜在环己烷脱氢中的应用,该过程对于制氢具有重要意义。这项研究有助于推进高效和可持续的工业化学过程 (库佐尼科拉斯等人,2012)。
6. 环境和安全研究
- 小鼠的吸入毒性:对环己烷在小鼠中的吸入毒性的研究提供了对其对健康和安全影响的见解,特别是在可能发生环己烷接触的工业环境中 (李等人,2018)。
作用机制
Cyclohexanehexone exhibits an ultrahigh capacity of 902 mA h g −1 with an average voltage of 1.7 V at 20 mA g −1 in LIBs (corresponding to a high energy density) . The combination of DFT calculations and experimental techniques, such as Raman and IR spectroscopy, demonstrates the electrochemical active C=O groups during discharge and charge processes .
安全和危害
未来方向
Replacing inorganic anodes with organic electrode materials is an attractive direction for future green Li-ion batteries (LIBs). Carbonyl compounds are being explored as leading anode candidates for organic LIBs . Cyclohexanehexone exhibits an ultrahigh capacity of 902 mA h g −1 with an average voltage of 1.7 V at 20 mA g −1 in LIBs, corresponding to a high energy density .
生化分析
Biochemical Properties
Cyclohexanehexone plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclohexanehexone has been used in the formation of covalent-organic frameworks (COFs) which exhibit strong bioaffinity toward aptamer strands . These interactions are crucial for the development of sensitive and selective biosensors. The compound’s reactivity is attributed to its multiple ketone groups, which can form stable complexes with biomolecules.
Cellular Effects
Cyclohexanehexone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, cyclohexanehexone-based COFs have shown potential in detecting specific cell types, such as osteosarcoma cells, by targeting overexpressed biomarkers . This indicates that cyclohexanehexone can modulate cellular functions by interacting with specific proteins and enzymes involved in cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, cyclohexanehexone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, cyclohexanehexone has been shown to participate in redox reactions, where it undergoes reversible electron transfer processes . These interactions can alter the activity of enzymes and other proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexanehexone can change over time due to its stability and degradation properties. Cyclohexanehexone is known to decompose at temperatures above 95°C . Long-term studies have shown that cyclohexanehexone-based materials can retain their bioactivity and stability over multiple cycles of use, making them suitable for repeated applications in biosensing and other biochemical assays .
Dosage Effects in Animal Models
The effects of cyclohexanehexone vary with different dosages in animal models. At low doses, cyclohexanehexone may exhibit minimal toxicity and can be used effectively in biochemical assays. At high doses, it may cause adverse effects, including cellular toxicity and metabolic disturbances . These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes without causing harm.
Metabolic Pathways
Cyclohexanehexone is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, where it undergoes electron transfer processes that influence metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and regulating metabolic activities.
Transport and Distribution
Within cells and tissues, cyclohexanehexone is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its bioactivity and effectiveness in biochemical applications.
Subcellular Localization
Cyclohexanehexone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes and optimizing its use in biochemical assays.
属性
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGYJHUXHCUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200662 | |
| Record name | Cyclohexanehexaone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527-31-1 | |
| Record name | Triquinoyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaketocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanehexone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanehexaone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanehexaone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAKETOCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZR8062LFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



